Methyl5-bromo-7-fluorobenzofuran-2-carboxylate
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Overview
Description
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family.
Preparation Methods
The synthesis of methyl 5-bromo-7-fluorobenzofuran-2-carboxylate typically involves the introduction of bromine and fluorine atoms into the benzofuran ring. One common method is the bromination of 7-fluorobenzofuran-2-carboxylate, followed by methylation of the carboxylate group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve more scalable processes, but the fundamental synthetic routes remain similar.
Chemical Reactions Analysis
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives, including their antimicrobial and anti-inflammatory properties.
Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-7-fluorobenzofuran-2-carboxylate is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Benzofuran-based pyrazoline-thiazoles: These compounds exhibit potent antimicrobial activities and are structurally related to benzofuran derivatives.
Indole Derivatives: While not benzofurans, indole derivatives share similar heterocyclic structures and exhibit diverse biological activities, including antiviral and anticancer properties.
Properties
CAS No. |
1823879-59-9 |
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Molecular Formula |
C10H6BrFO3 |
Molecular Weight |
273.05 g/mol |
IUPAC Name |
methyl 5-bromo-7-fluoro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H6BrFO3/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3 |
InChI Key |
VYXVFIXLWUKTFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2O1)F)Br |
Origin of Product |
United States |
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